molecular formula C7H12ClNO B3034691 1-(4-Chloropiperidin-1-yl)ethanone CAS No. 207852-63-9

1-(4-Chloropiperidin-1-yl)ethanone

Cat. No. B3034691
CAS RN: 207852-63-9
M. Wt: 161.63 g/mol
InChI Key: CJMWFYUQMADABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chlorinated ethanone derivatives typically involves chlorination reactions or nucleophilic substitutions. For instance, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was achieved by chlorination of a quinolinone precursor using POCl3 reagent . Similarly, a chlorocyclopropyl ethanone derivative was prepared via nucleophilic substitution . These methods suggest that 1-(4-Chloropiperidin-1-yl)ethanone could potentially be synthesized through similar chlorination or substitution reactions involving piperidine derivatives.

Molecular Structure Analysis

The molecular structure of chlorinated ethanone compounds is often investigated using spectroscopic techniques and density functional theory (DFT) calculations. For example, the structural and vibrational spectroscopic studies of a chlorophenyl ethanone derivative were performed using single crystal X-ray diffraction, FTIR, and NMR analysis . Theoretical studies, including DFT computations, provide predicted spectral and geometrical data that correlate well with experimental findings . These approaches could be applied to determine the molecular structure of 1-(4-Chloropiperidin-1-yl)ethanone.

Chemical Reactions Analysis

The reactivity of chlorinated ethanone compounds can be inferred from molecular docking studies and analyses of molecular electrostatic potential (MEP). For instance, a chlorophenyl pyrazole ethanone derivative showed potential inhibitory activity against kinesin spindle protein due to its binding affinity, suggesting possible pharmaceutical applications . MEP studies help identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack . These insights could be relevant to understanding the chemical reactions involving 1-(4-Chloropiperidin-1-yl)ethanone.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated ethanone derivatives can be characterized by their vibrational spectra, HOMO-LUMO analysis, and hyperpolarizability calculations. These properties are indicative of the compound's stability, charge transfer capabilities, and potential role in nonlinear optics . For example, the negative charge distribution over the carbonyl group and positive regions over nitrogen atoms suggest specific sites for chemical reactivity . The physical and chemical properties of 1-(4-Chloropiperidin-1-yl)ethanone would likely be similar to those of the studied compounds, given the presence of the chlorinated ethanone moiety.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : A study by Ji et al. (2017) demonstrated an efficient method to synthesize related compounds to 1-(4-Chloropiperidin-1-yl)ethanone, emphasizing high yield and purity, highlighting its industrial application potential for agricultural fungicides (H. Ji et al., 2017).

Biological and Antimicrobial Applications

  • Antimicrobial Activities : Sherekar et al. (2022) described the synthesis of a related compound, which exhibited significant antimicrobial activities due to the presence of chlorine, suggesting potential biological applications for similar compounds (V.M. Sherekar - et al., 2022).
  • Antibacterial and Antifungal Effects : A 2020 study synthesized novel 1H-Indole derivatives, including related compounds, showing significant antimicrobial activity, indicating the potential of 1-(4-Chloropiperidin-1-yl)ethanone in antimicrobial applications (Anonymous, 2020).
  • Further Biological Studies : Research by Wanjari (2020) on heterocyclic compounds, including compounds related to 1-(4-Chloropiperidin-1-yl)ethanone, explored their synthesis and antimicrobial activity, highlighting the compound's relevance in pharmaceutical and medicinal research (Atul K. Wanjari, 2020).

Chemical and Structural Analysis

  • Structural Observations : ShanaParveen et al. (2016) conducted a comprehensive experimental and theoretical analysis of a molecule structurally similar to 1-(4-Chloropiperidin-1-yl)ethanone, including vibrational spectra and molecular docking studies, which could inform the understanding of related compounds (S. ShanaParveen et al., 2016).

Safety And Hazards

The safety information for 1-(4-Chloropiperidin-1-yl)ethanone indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed. The recommended safety measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(4-chloropiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMWFYUQMADABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601296117
Record name 1-(4-Chloro-1-piperidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloropiperidin-1-yl)ethanone

CAS RN

207852-63-9
Record name 1-(4-Chloro-1-piperidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207852-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-1-piperidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloropiperidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Chloropiperidin-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-Chloropiperidin-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Chloropiperidin-1-yl)ethanone
Reactant of Route 5
1-(4-Chloropiperidin-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Chloropiperidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.